(2-Fluoro-4-methylpyridin-3-yl)boronic acid

Description

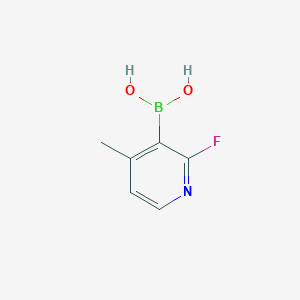

(2-Fluoro-4-methylpyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with a fluorine atom at the 2-position and a methyl group at the 4-position. The boronic acid moiety (–B(OH)₂) at the 3-position enables its participation in reversible covalent interactions with diols, amines, and other nucleophiles, making it valuable in Suzuki-Miyaura cross-coupling reactions, molecular sensing, and medicinal chemistry . The electron-withdrawing fluorine substituent modulates the compound’s Lewis acidity and pKa, while the methyl group enhances steric and electronic effects on the pyridine ring. These structural attributes influence its reactivity, stability, and binding affinity in biological and synthetic applications .

Properties

IUPAC Name |

(2-fluoro-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDOIUIFXLVQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376755 | |

| Record name | (2-Fluoro-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-30-5 | |

| Record name | (2-Fluoro-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

- 2-Fluoro-3-bromo-4-methylpyridine : The halogenated pyridine substrate.

- n-Butyllithium (n-BuLi) : Organolithium reagent for lithium-halogen exchange.

- Borating agents : Triisopropyl borate, tributyl borate, or trimethyl borate.

- Solvent : Tetrahydrofuran (THF) under nitrogen atmosphere.

- Aqueous sodium hydroxide (NaOH) : For hydrolysis.

- Concentrated hydrochloric acid (HCl) : For acidification.

- Methyl tertiary butyl ether (MTBE) : For impurity extraction.

Stepwise Procedure

Lithium-Halogen Exchange and Boronation

Under nitrogen protection, 2-fluoro-3-bromo-4-methylpyridine and the borating agent are dissolved in THF and cooled to a low temperature (typically between -90°C and -50°C). n-Butyllithium is added dropwise to the reaction mixture, maintaining the temperature to control the lithiation process. The reaction proceeds to form the boronic acid ester intermediate.

-

After completion of the lithiation and boronation, a 10% aqueous sodium hydroxide solution is added to hydrolyze the boronic ester to the boronic acid. The pH is adjusted to about 13 to ensure complete hydrolysis. The mixture is then extracted, and the aqueous phase is further purified by extraction with MTBE to remove impurities.

-

The aqueous phase is cooled to below 0°C, and concentrated hydrochloric acid is added dropwise to lower the pH to 2-3. This causes the boronic acid to precipitate as a white solid, which is then filtered and dried to yield the pure (2-Fluoro-4-methylpyridin-3-yl)boronic acid.

Experimental Data and Yields

The following table summarizes key experimental conditions and yields from representative embodiments reported in patent literature:

| Embodiment | Temperature (°C) | Borating Agent (g) | n-BuLi Volume (mL) | Yield (%) | Product Amount (g) |

|---|---|---|---|---|---|

| 1 | -80 | 109 (tributyl borate) | 152 | 76 | 37.2 |

| 2 | -60 | 87 (tributyl borate) | 139 | 58 | 28.4 |

| 3 | -70 to -80 | 94.4 (tributyl borate) | 126 | 65 | 31.8 |

- The molar ratio of 2-fluoro-3-bromo-4-methylpyridine to n-BuLi is typically around 1:1.2.

- The molar ratio of pyridine derivative to borating agent ranges from 1:1.0 to 1:2.0, with 1:1.5 preferred.

- Reaction temperatures are critical, with lower temperatures (-80°C) favoring higher yields and purity.

- Purification steps involving MTBE extraction and acidification are essential for isolating high-purity product.

Alternative Synthetic Routes

Another reported method involves a multi-step synthesis starting from 2-fluoropyridine, involving:

- Lithiation with lithium diisopropylamide (LDA) at temperatures below -55°C.

- Iodination and subsequent hydrolysis steps to form intermediates.

- Final lithiation and reaction with triisopropyl borate to yield 2-fluoropyridine-4-boric acid derivatives.

This method, while more complex, offers an alternative route with comparable yields (~70-76%) and high purity (up to 99%) but requires careful temperature control and chromatographic purification.

Research Findings and Practical Considerations

- The use of n-butyllithium for lithium-halogen exchange is well-established, but the reaction temperature must be strictly controlled to avoid side reactions and decomposition.

- Borating agents such as triisopropyl borate and tributyl borate are preferred for their reactivity and ease of hydrolysis.

- The choice of solvent (THF) and inert atmosphere (nitrogen) are critical to maintain reagent stability and reaction efficiency.

- Post-reaction workup involving alkaline hydrolysis and acidification is necessary to convert boronic esters to the free boronic acid and to precipitate the product.

- Extraction with MTBE effectively removes organic impurities from the aqueous phase, improving product purity.

- The overall process is scalable and suitable for industrial synthesis, with yields ranging from 58% to 76% depending on conditions.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting material | 2-fluoro-3-bromo-4-methylpyridine | Key precursor |

| Organolithium reagent | n-Butyllithium (2.5 M) | Molar ratio ~1.2 equiv. |

| Borating agent | Tributyl borate / Triisopropyl borate | Molar ratio 1.0–2.0 equiv. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, nitrogen atmosphere |

| Reaction temperature | -90°C to -50°C | Optimal around -80°C |

| Hydrolysis agent | 10% NaOH aqueous solution | pH adjusted to 13 |

| Acidification agent | Concentrated HCl | pH adjusted to 2-3 |

| Extraction solvent | Methyl tertiary butyl ether (MTBE) | For impurity removal |

| Yield | 58% - 76% | Dependent on temperature and ratios |

| Product form | White solid | High purity after filtration |

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate. The reaction is typically carried out in solvents like toluene or ethanol.

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl or styrene derivatives.

Oxidation: The major products are alcohols or ketones.

Substitution: The major products are substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of (2-Fluoro-4-methylpyridin-3-yl)boronic acid can be categorized into several key areas:

Organic Synthesis

This compound is primarily utilized as a building block in the synthesis of complex organic molecules. Its role in the Suzuki-Miyaura cross-coupling reaction is particularly noteworthy, allowing for the formation of carbon-carbon bonds essential in creating biaryl compounds and other complex structures.

Medicinal Chemistry

This compound has been explored for its potential in drug discovery. It serves as a precursor for synthesizing various bioactive molecules, including kinase inhibitors and other therapeutic agents. For instance, derivatives of this compound have shown promising results in inhibiting specific cancer cell lines, indicating its potential as an anticancer agent .

Material Science

In material science, this compound is employed in the development of advanced materials such as polymers and electronic materials. Its unique properties facilitate the creation of materials with enhanced performance characteristics .

Case Study 1: Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant anticancer activity against various cell lines. For example, studies showed that these compounds could inhibit cell proliferation in hypopharyngeal tumor cells, suggesting their potential use in cancer therapeutics .

Case Study 2: Development of Kinase Inhibitors

In a study focused on targeting serine/threonine kinases, compounds derived from this compound were synthesized and evaluated for their inhibitory activity against specific targets like ALK2. These compounds demonstrated selective inhibition and good bioavailability, highlighting their relevance in developing novel therapeutic agents for aggressive cancers .

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Features

Key Observations :

- Fluorine Position: The 2-fluoro substitution in this compound likely lowers its pKa compared to non-fluorinated analogues (e.g., 4-MCPBA), enhancing Lewis acidity and diol-binding kinetics under physiological conditions .

Acidity and Reactivity

Boronic acid pKa values are critical for applications in glucose sensing or drug design. Experimental and computational studies suggest:

- pKa Modulation : Fluoro-substituted boronic acids exhibit pKa values closer to physiological pH (~7.4), enabling efficient binding to biomolecules. For example, 2,6-diarylphenylboronic acids with fluorine show balanced stabilization of boronic acid and boronate forms .

- Comparison with Borinic Acids : Borinic acids (R₁R₂B(OH)) demonstrate higher association constants with diols (e.g., catechol) than boronic acids, but this compound’s fluorine may partially offset this gap by enhancing electrophilicity .

Anticancer Potential

- Cytotoxicity: Aromatic boronic acids like phenanthren-9-yl boronic acid show sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells), attributed to interactions with serine proteases or transcription factors .

Protease Inhibition

- SARS-CoV-2 3CLpro Inhibition : Bifunctional aryl boronic acids (e.g., FL-166, Ki = 40 nM) target serine residues in proteases. The fluorine and methyl groups in this compound may improve binding specificity to similar active sites .

Biological Activity

(2-Fluoro-4-methylpyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.

Overview of the Compound

Chemical Structure : The compound features a pyridine ring substituted with a fluorine atom and a methyl group, along with a boronic acid functional group. This structure is significant for its reactivity and potential interactions with various biological targets.

CAS Number : 401815-98-3

Biological Activity

While specific biological activity data for this compound is limited, boronic acids are known to interact with various biological targets. The following aspects highlight its potential biological activities:

- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with diols, which is critical in enzyme inhibition. This property may allow this compound to inhibit enzymes involved in metabolic pathways, although detailed studies on this specific compound are scarce .

- Medicinal Chemistry Applications : The compound is primarily utilized as a building block in the synthesis of biologically active molecules through reactions such as the Suzuki-Miyaura coupling. This method allows for the construction of complex organic molecules that may exhibit therapeutic properties.

- Potential Drug Development : The structural characteristics of this compound suggest its utility in developing drugs targeting various diseases. Researchers are exploring its role in synthesizing kinase inhibitors and other therapeutic agents .

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with commercially available pyridine derivatives.

- Reagents : Common reagents include boron sources and catalysts such as palladium compounds.

- Reaction Conditions : Conditions may vary, but reactions are generally performed under inert atmospheres to prevent oxidation or hydrolysis.

Data Tables

The following table summarizes some key properties and potential applications of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Application Area |

|---|---|---|

| This compound | Fluorine and methyl substitutions | Drug synthesis |

| (3-Fluoropyridin-4-boronic acid) | Fluorine at different position | Enzyme inhibition, organic synthesis |

| (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | Chlorine substitution | Medicinal chemistry |

Case Studies and Research Findings

Several studies have investigated the biological activity of boronic acids, including those structurally related to this compound:

- Kinase Inhibitors : Research has shown that compounds with similar boronic acid functionalities can effectively inhibit serine/threonine kinases, which play critical roles in cancer signaling pathways .

- Antibacterial Activity : Some studies have demonstrated that boronic acids exhibit antibacterial properties against various strains of bacteria, suggesting potential applications in developing new antibiotics .

- Cell Viability Studies : In vitro assays have indicated that certain boronic acid derivatives can significantly decrease cell viability in cancer cell lines, highlighting their potential as anticancer agents .

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing (2-Fluoro-4-methylpyridin-3-yl)boronic acid, and how do structural features influence their interpretation?

Answer:

Characterization relies on <sup>1</sup>H NMR , <sup>11</sup>B NMR , and mass spectrometry (MS) .

- <sup>1</sup>H NMR : The fluorine substituent induces deshielding of adjacent protons, while the methyl group on the pyridine ring shows a distinct singlet (~2.5 ppm).

- <sup>11</sup>B NMR : The boronic acid group typically appears at ~30 ppm, but this shifts with pH. For example, at acidic pH, the signal may broaden due to protodeboronation (observed in analogues like 2,6-difluorophenyl boronic acid) .

- MS (MALDI-TOF) : Boroxine formation (dehydration/trimerization) complicates analysis. Derivatization with diols (e.g., pinacol) stabilizes the boronic acid as a cyclic ester, simplifying detection .

Basic: What synthetic routes are available for this compound, and how is purity ensured?

Answer:

Common methods include:

- Protodeboronation of esters : Alkyl boronic esters are hydrolyzed under acidic conditions, though fluorine’s electron-withdrawing effect may require optimized conditions to avoid side reactions .

- Cross-coupling precursors : Suzuki-Miyaura coupling using halogenated pyridine intermediates.

Purification : Column chromatography (silica gel) with ethyl acetate/hexane mixtures. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and <sup>11</sup>B NMR to detect boroxine impurities .

Advanced: How can binding kinetics between this boronic acid and diol-containing biomolecules (e.g., glycoproteins) be experimentally determined?

Answer:

- Stopped-flow fluorescence : Measures rapid binding (millisecond timescale). For example, kon values for arylboronic acids with sugars (e.g., D-fructose) follow the order: D-fructose > D-tagatose > D-mannose > D-glucose .

- Surface plasmon resonance (SPR) : Immobilize the boronic acid on a carboxymethyl dextran-coated gold substrate. Buffer selection (e.g., borate vs. phosphate) is critical to minimize nonspecific interactions with non-glycosylated proteins .

Advanced: What strategies mitigate boroxine formation during MALDI-MS analysis of this compound?

Answer:

- On-plate derivatization : Mix the sample with 2,5-dihydroxybenzoic acid (DHB) matrix, which esterifies the boronic acid in situ, preventing dehydration .

- Pre-esterification : React with pinacol to form a stable boronic ester prior to MS analysis. This eliminates trimerization and improves signal clarity .

Advanced: How does the fluorine substituent influence the compound’s reactivity in Suzuki-Miyaura couplings?

Answer:

- Electronic effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of the boron center, enhancing coupling efficiency with aryl halides.

- Steric effects : The 2-fluoro and 4-methyl groups may hinder access to the boron in sterically demanding reactions. Computational modeling (DFT) is recommended to predict regioselectivity .

Advanced: What in vitro assays evaluate the anticancer potential of this boronic acid?

Answer:

- Proteasome inhibition assays : Measure IC50 values against 20S proteasome chymotrypsin-like activity, comparing to bortezomib (a boronic acid proteasome inhibitor) .

- Glioblastoma cell viability : Use MTT assays on U87-MG cells. Dose-response curves (1–100 µM) over 48–72 hours, with boronic acid-free controls .

Basic: How does pH affect the stability and reactivity of this boronic acid?

Answer:

- Acidic conditions (pH < 5) : Risk of protodeboronation, evidenced by <sup>11</sup>B NMR signal loss.

- Neutral/alkaline conditions (pH 7–9) : Boronic acid exists as the trigonal planar form, enhancing diol-binding capacity. Stability is confirmed via thermogravimetric analysis (TGA), showing decomposition >200°C .

Advanced: How to resolve discrepancies in reported glycoprotein binding affinities for boronic acids?

Answer:

- Control for secondary interactions : Compare binding to glycosylated (e.g., RNAse B) vs. non-glycosylated (e.g., RNAse A) proteins under identical buffer conditions. Phosphate buffers reduce nonspecific binding vs. Tris .

- Competitive assays : Use free diols (e.g., sorbitol) to confirm specificity .

Advanced: What computational tools predict interactions between this boronic acid and enzyme targets (e.g., proteases)?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to the catalytic threonine of the proteasome.

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Validate with experimental IC50 data .

Basic: What safety protocols are essential when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.